![molecular formula C20H28N6O3S B2945241 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 920440-44-4](/img/structure/B2945241.png)
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide, also known as TAK-659, is a novel small-molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. TAK-659 is a selective inhibitor of the protein kinase BTK, which is a critical component of the B-cell receptor signaling pathway.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of novel benzamides and their metal complexes, including compounds structurally related to N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide. These studies include the synthesis of various benzamide derivatives through the condensation of benzamide, piperidine, and substituted benzaldehydes. Structural features were determined using analytical and spectroscopic methods, showing that copper complexes exhibit better antibacterial activities than free ligands against several bacterial strains (E. Khatiwora et al., 2013).
Molecular Interactions
Molecular interaction studies have been conducted to understand how related compounds interact with receptors, employing conformational analysis and quantitative structure-activity relationship models. These studies help elucidate the binding interactions with receptors and contribute to the design of more effective compounds (J. Shim et al., 2002).
Bioactivity Studies
Benzamide derivatives have been evaluated for their bioactivity, including antibacterial, antifungal, and antitumor activities. The study of novel benzamides and their metal complexes against various bacterial strains provides insights into their potential applications in treating infections (E. Khatiwora et al., 2013).
Pharmacokinetics and Metabolism
Research on the pharmacokinetics and metabolism of anaplastic lymphoma kinase inhibitors, including structurally related compounds, offers valuable information on the clearance mechanisms and the impact of enzymatic hydrolysis on compound stability and efficacy (Y. Teffera et al., 2013).
Impurity Identification and Synthesis
Studies on the identification, isolation, and synthesis of impurities in drug batches, such as Repaglinide, have been conducted. These research efforts are crucial for ensuring drug purity and safety (Prasad Kancherla et al., 2018).
Anti-Fatigue Effects
Research on the synthesis and anti-fatigue effects of benzamide derivatives, such as 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine, provides insights into their potential therapeutic applications for enhancing physical endurance (Xianglong Wu et al., 2014).
Propiedades
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O3S/c27-20(21-15-19-22-23-24-26(19)17-7-3-1-4-8-17)16-9-11-18(12-10-16)30(28,29)25-13-5-2-6-14-25/h9-12,17H,1-8,13-15H2,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NODSTEDNHVXWPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.